molecular formula C12H16N4 B1287855 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile CAS No. 288251-82-1

5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile

Cat. No. B1287855
Key on ui cas rn: 288251-82-1
M. Wt: 216.28 g/mol
InChI Key: LAPZOCNBYMFZKO-UHFFFAOYSA-N
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Patent
US07112594B2

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 4 using 2-chloro-5-nitrobenzonitrile (15 g) and methylpiperazine (9.8 g), the title compound (11.1 g) was obtained. melting point: 45-46° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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